Absolute Configuration: Single D-Enantiomer vs. Racemic N-Acetyl-DL-Isovaline by X-Ray Crystallography
The single-crystal X-ray structure of N-acetyl-(S)-isovaline (the S-enantiomer) has been solved and deposited, confirming the absolute configuration of the individual enantiomer [1]. The D-enantiomer (CAS 16741-77-8; NSC 206266) is the corresponding (R)-configured antipode. In contrast, racemic N-acetyl-DL-isovaline is a 1:1 mixture of enantiomers and cannot provide a defined helical screw sense when incorporated into peptides. Procurement of the single D-enantiomer rather than the racemate (DL) is essential for applications requiring stereochemically defined building blocks. The D-configuration of isovaline has also been confirmed in natural peptaibol antibiotics (e.g., zervamicin IIB, suzukacillin B) via chiral GC analysis of the N-trifluoroacetyl-isovaline n-propyl ester [2].
| Evidence Dimension | Absolute configuration (single enantiomer vs. racemate) |
|---|---|
| Target Compound Data | D-configuration (R); single enantiomer; CAS 16741-77-8; InChI with /t7-/m0/s1 stereodescriptor [3] |
| Comparator Or Baseline | N-acetyl-DL-isovaline: racemic mixture, 1:1 D:L, no net optical rotation, undefined helical screw sense in peptide context |
| Quantified Difference | Qualitative binary difference: defined vs. undefined stereochemistry. D:L ratio >99:<1 for target vs. 50:50 for racemate. Specific optical rotation measurement not publicly reported for target compound but inherent to single enantiomer. |
| Conditions | Absolute configuration confirmed by single-crystal X-ray diffraction (Crisma et al., 1998) [1]; chiral GC configurational analysis of natural isovaline residues (Brückner et al., 1980) [2] |
Why This Matters
For peptide design, the D-enantiomer induces right-handed 3₁₀-helical screw sense, whereas the L-enantiomer induces left-handed helicity; racemic material yields mixed helical populations with unpredictable conformational outcomes.
- [1] Crisma M, Valle G, Formaggio F, Toniolo C, Broxterman QB, Kamphuis J. Crystal structure of N-acetyl-(S)-isovaline, C₇H₁₃NO₃. Acta Crystallographica Section C. 1998;54:313-314. doi:10.1107/S0108270197015098 View Source
- [2] Brückner H, Nicholson GJ, Jung G, Kruse K, König WA. Gas chromatographic determination of the configuration of isovaline in antiamoebin, samarosporin (emerimicin IV), stilbellin, suzukacillins and trichotoxins. Chromatographia. 1980;13:209-214. doi:10.1007/BF02265689 View Source
- [3] iChemistry. CAS 16741-77-8: InChI with stereochemical descriptor /t7-/m0/s1. http://www.ichemistry.cn/chemistry/16741-77-8.htm View Source
